molecular formula C11H18N4OS B6570476 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide CAS No. 946222-18-0

2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide

Número de catálogo: B6570476
Número CAS: 946222-18-0
Peso molecular: 254.35 g/mol
Clave InChI: FKTRTRPIXIVMBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a heterocyclic compound featuring a fused triazolo-thiazin core. This six-membered thiazin ring system (containing one sulfur and one nitrogen atom) is substituted at the 3-position with a 2-ethylbutanamide group. Such triazolo-fused heterocycles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, which are modulated by both the core structure and substituents .

Propiedades

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-3-8(4-2)9(16)12-10-13-14-11-15(10)6-5-7-17-11/h8H,3-7H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTRTRPIXIVMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a member of the triazole-thiazine class of compounds, which have been noted for their diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a triazole ring with a thiazine moiety. The synthesis typically involves multi-step organic reactions that include the condensation of appropriate precursors under controlled conditions to yield the desired product. For instance, derivatives of triazoles and thiazines are often synthesized through reactions involving isothiocyanates or thioamides.

Antimicrobial Properties

Research indicates that derivatives of triazoles and thiazines exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The specific biological activity of 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide against various pathogens has yet to be fully characterized but is anticipated to follow similar trends observed in related compounds.

Anticancer Activity

Compounds within this class have been investigated for their anticancer properties. For instance, triazolo-thiadiazine derivatives have shown promise as aromatase inhibitors and in cytotoxic assays against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms typically involve the inhibition of key enzymes involved in cell proliferation.

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-70.004
Compound BA5490.020

Anti-inflammatory Effects

Triazole derivatives have also been noted for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific anti-inflammatory activity of 2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide remains an area for future exploration.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. For instance:

  • Enzyme Inhibition : Compounds may act as inhibitors of enzymes involved in metabolic pathways essential for cell survival.
  • Receptor Binding : The structural features allow binding to receptors that regulate cell proliferation and apoptosis.

Case Studies

Several case studies highlight the potential therapeutic applications of triazole-thiazine derivatives:

  • Study on Anticancer Activity : A recent investigation focused on a series of triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Compounds with specific substitutions exhibited enhanced potency compared to their unsubstituted counterparts.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of synthesized triazole-thiadiazine compounds against clinical isolates. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparación Con Compuestos Similares

Core Heterocyclic Systems

The triazolo-thiazin core distinguishes this compound from analogous triazolo-thiadiazoles (five-membered rings with two nitrogens and one sulfur) and triazolo-thiadiazepines (seven-membered rings). Key structural comparisons include:

Compound Class Core Structure Substituent Example Key Features
Triazolo-thiazin 6-membered (S, N) 2-ethylbutanamide Enhanced ring flexibility, solubility
Triazolo-thiadiazole 5-membered (2N, S) 2,5-dinitrophenyl (KA39, ) Rigid planar structure
Triazolo-thiadiazepine 7-membered (2N, S) Phenylpropynylidene () Increased steric bulk

Substituent Effects

  • Target Compound : The 2-ethylbutanamide group is a flexible aliphatic chain, likely improving lipophilicity and membrane permeability compared to aromatic substituents.
  • KA39 : A triazolo-thiadiazole derivative with a sulfonamide group and dimethoxy substituents, showing potent anticancer activity (GI50: 0.5–2.1 μM in cancer cell lines) .

Physicochemical Properties

  • Lipophilicity : The aliphatic 2-ethylbutanamide likely increases logP vs. methoxybenzamide (BK48052) or sulfonamide (KA39), favoring passive diffusion .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.